molecular formula C24H18Cl2N2O B4941115 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide

Cat. No.: B4941115
M. Wt: 421.3 g/mol
InChI Key: OFDVXDBIAITIDT-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O/c1-15(16-7-3-2-4-8-16)27-24(29)19-14-23(17-11-12-20(25)21(26)13-17)28-22-10-6-5-9-18(19)22/h2-15H,1H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDVXDBIAITIDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 1-phenylethylamine under appropriate conditions.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide: vs. : The carboxamide group provides different chemical properties compared to the carboxylic acid group.

    2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide: vs. : The presence of a hydroxyl group in the methanol derivative affects its reactivity and solubility.

Uniqueness

2-(3,4-dichlorophenyl)-N-(1-phenylethyl)quinoline-4-carboxamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and phenylethyl groups, which may confer distinct biological activities and chemical reactivity.

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